2(3H)-Thiazolone, 4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolone, 4-amino- is a heterocyclic compound containing a thiazole ring with an amino group at the 4-position. Thiazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
2(3H)-Thiazolone, 4-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Thiazolone derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolone, 4-amino- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of 2(3H)-Thiazolone, 4-amino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Thiazolone, 4-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Thiazolidine: A reduced form of thiazolone with similar biological activities.
Thiazole: A simpler heterocyclic compound with a wide range of applications.
Benzothiazole: A fused ring system with enhanced stability and biological activity.
Uniqueness: 2(3H)-Thiazolone, 4-amino- is unique due to the presence of both the thiazolone ring and the amino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H,4H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIJKJJGXAGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.